molecular formula C9H6INO2 B12277405 2-(4-Cyano-2-iodophenyl)acetic acid

2-(4-Cyano-2-iodophenyl)acetic acid

Cat. No.: B12277405
M. Wt: 287.05 g/mol
InChI Key: YCINSMRGYNSHJA-UHFFFAOYSA-N
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Description

2-(4-Cyano-2-iodophenyl)acetic acid is an organic compound with the molecular formula C9H6INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the 4-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-2-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-iodobenzyl cyanide with a suitable oxidizing agent to introduce the carboxylic acid functionality. Another method includes the palladium-catalyzed coupling of 2-iodophenylacetic acid with a cyano-containing reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-2-iodophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Cyano-2-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-2-iodophenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetic acid: Similar in structure but lacks the cyano group.

    4-Cyanophenylacetic acid: Similar in structure but lacks the iodine atom.

    2-(4-Bromophenyl)acetic acid: Similar but with a bromine atom instead of iodine.

Uniqueness

2-(4-Cyano-2-iodophenyl)acetic acid is unique due to the presence of both the cyano and iodine substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

2-(4-cyano-2-iodophenyl)acetic acid

InChI

InChI=1S/C9H6INO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

YCINSMRGYNSHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)I)CC(=O)O

Origin of Product

United States

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